Thyroxine glucuronide Thyroxine glucuronide Thyroxine glucuronide, also known as T4G, belongs to the class of organic compounds known as phenylalanine and derivatives. Phenylalanine and derivatives are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Thyroxine glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. Thyroxine glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, thyroxine glucuronide is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 21462-56-6
VCID: VC21351671
InChI: InChI=1S/C21H19I4NO10/c22-8-1-6(3-12(26)19(30)31)2-9(23)16(8)34-7-4-10(24)17(11(25)5-7)35-21-15(29)13(27)14(28)18(36-21)20(32)33/h1-2,4-5,12-15,18,21,27-29H,3,26H2,(H,30,31)(H,32,33)/t12-,13-,14-,15+,18-,21+/m0/s1
SMILES: C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3C(C(C(C(O3)C(=O)O)O)O)O)I)I)CC(C(=O)O)N
Molecular Formula: C21H19I4NO10
Molecular Weight: 953.0 g/mol

Thyroxine glucuronide

CAS No.: 21462-56-6

Cat. No.: VC21351671

Molecular Formula: C21H19I4NO10

Molecular Weight: 953.0 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Thyroxine glucuronide - 21462-56-6

CAS No. 21462-56-6
Molecular Formula C21H19I4NO10
Molecular Weight 953.0 g/mol
IUPAC Name (2S,3S,4S,5R,6S)-6-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C21H19I4NO10/c22-8-1-6(3-12(26)19(30)31)2-9(23)16(8)34-7-4-10(24)17(11(25)5-7)35-21-15(29)13(27)14(28)18(36-21)20(32)33/h1-2,4-5,12-15,18,21,27-29H,3,26H2,(H,30,31)(H,32,33)/t12-,13-,14-,15+,18-,21+/m0/s1
Standard InChI Key RGHRJBIKIYUHEV-OBOXGAGSSA-N
Isomeric SMILES C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)I)I)C[C@@H](C(=O)O)N
SMILES C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3C(C(C(C(O3)C(=O)O)O)O)O)I)I)CC(C(=O)O)N
Canonical SMILES C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3C(C(C(C(O3)C(=O)O)O)O)O)I)I)CC(C(=O)O)N
Appearance White to Pale Yellow Solid
Melting Point >169°C

Chemical Structure and Properties

Thyroxine glucuronide is a phenylalanine derivative formed through conjugation of thyroxine with glucuronic acid at the phenolic hydroxyl group. This compound has the molecular formula C21H19I4NO10 and a molecular weight of 953.0 g/mol . The IUPAC name for thyroxine glucuronide is (2S,3S,4S,5R)-6-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, while common synonyms include L-Thyroxine glucuronide and Levothyroxine Phenolic Glucuronide .

The chemical structure of thyroxine glucuronide includes the original thyroxine molecule's tetra-iodinated tyrosine derivative framework with the addition of a glucuronic acid moiety attached via the phenolic hydroxyl group. This conjugation significantly increases the compound's water solubility, facilitating its excretion through bile.

Physical and Chemical Characteristics

Table 1: Physical and Chemical Properties of Thyroxine Glucuronide

PropertyValue
Molecular FormulaC21H19I4NO10
Molecular Weight953.0 g/mol
Chemical ClassificationPhenolic glucuronide; Conjugated metabolite
SolubilityEnhanced water solubility compared to unconjugated thyroxine
Biological OriginMetabolite of thyroxine via glucuronidation
Structural FeaturesContains four iodine atoms and glucuronic acid moiety

Biochemical Pathway and Metabolism

Formation of Thyroxine Glucuronide

Thyroxine glucuronide is primarily formed in the liver through the enzymatic process of glucuronidation. This reaction is catalyzed by uridine diphosphate glucuronosyltransferase (UGT), which transfers a glucuronic acid moiety from UDP-glucuronic acid to the phenolic hydroxyl group of thyroxine . The process of glucuronidation represents one of several metabolic pathways for thyroxine, alongside deiodination and sulfation .

In the liver, thyroxine undergoes two major metabolic pathways: deiodination and conjugation . Deiodination leads to the formation of the biologically active 3,3',5-triiodothyronine (T3) or inactive reverse T3 (rT3) and further deiodinated metabolites. Conjugation, meanwhile, leads to the formation of either glucuronide or sulfate conjugates . These conjugated metabolites are then excreted through the bile duct into the intestine, where portions of the glucuronides may be hydrolyzed, allowing for potential reabsorption of thyroxine .

Enterohepatic Circulation

A distinguishing feature of thyroxine glucuronide metabolism is its participation in enterohepatic circulation. Unlike other metabolic pathways that lead to irreversible clearance, glucuronidation is a reversible process which represents a first step in the enterohepatic circulation of thyroxine . After excretion into the intestine via bile, thyroxine glucuronide can be hydrolyzed by intestinal β-glucuronidase enzymes, releasing free thyroxine that can be reabsorbed into the bloodstream. This process creates a reservoir of hormone that can be reclaimed when needed, contributing to the maintenance of thyroid hormone homeostasis .

Species Differences in Thyroxine Metabolism

One of the most significant findings regarding thyroxine glucuronide concerns the marked species differences in its formation. Studies comparing thyroxine metabolism in rat and human hepatocytes have revealed substantial differences in the relative importance of different metabolic pathways .

In sandwich-cultured rat hepatocytes (SCRH), basal metabolite concentrations were found to be 13 times higher in the medium compared to sandwich-cultured human hepatocytes (SCHH) . Moreover, the distribution of metabolites differs dramatically between species. In rat hepatocytes, thyroxine glucuronide accounts for 91.6% of the metabolites detected in the medium, while thyroxine sulfate and deiodinated products (T3 + rT3) account for only 3.6% and 4.9%, respectively . In stark contrast, in human hepatocytes, thyroxine glucuronide represents merely 5.3% of the metabolites, with deiodinated products dominating at 90.3% .

Table 2: Distribution of Thyroxine Metabolites in Rat and Human Hepatocytes

MetaboliteRat Hepatocytes (%)Human Hepatocytes (%)
Thyroxine Glucuronide91.65.3
Thyroxine Sulfate3.64.4
T3 + rT3 (Deiodinated Products)4.990.3

These data suggest that glucuronidation is a more important pathway for thyroxine metabolism in rats, while deiodination appears to be the favored pathway in humans under normal conditions . This species difference has significant implications for the extrapolation of findings from rodent studies to humans, particularly in the context of thyroid disruption research.

Factors Affecting Thyroxine Glucuronidation

Xenobiotic Induction

The rate of thyroxine glucuronidation can be significantly influenced by exposure to certain xenobiotics, particularly those that induce hepatic UGT enzymes. Studies have demonstrated that polychlorinated biphenyls (PCBs), such as 2,2′,4,4′,5,5′-hexachlorobiphenyl (PCB 153), can induce thyroxine glucuronide formation in both rat and human hepatocytes .

In one study, treatment with PCB 153 was found to induce thyroxine glucuronide in the medium of both rat and human hepatocytes, while thyroxine sulfate and deiodinated products were changed to a much lesser degree . These findings suggest that while baseline thyroxine glucuronidation is greater in rats compared to humans, with xenobiotic induction, glucuronidation can become a primary route of thyroxine metabolism in both species .

Pharmacological Relevance

Understanding thyroxine glucuronidation has important implications for thyroid hormone replacement therapy. Levothyroxine, a synthetic form of thyroxine, is widely used to treat hypothyroidism . As a medication, levothyroxine undergoes the same metabolic processes as endogenous thyroxine, including glucuronidation in the liver. Factors affecting this metabolic pathway could potentially influence the efficacy and dosing requirements of levothyroxine therapy .

Table 3: Factors Affecting Thyroxine Glucuronidation and Their Effects

FactorEffect on Thyroxine GlucuronidationProposed Mechanism
PCB 153 (Xenobiotic)Increased formationInduction of hepatic UGT enzymes
HypothyroidismAltered glucuronidationChanges in enzymatic activity and tissue-specific effects
HyperthyroidismAltered glucuronidationChanges in enzymatic activity and tissue-specific effects
Species DifferencesHigher baseline in rats vs. humansDifferent relative expression/activity of UGTs vs. deiodinases
Individual VariationVariable rates of glucuronidationGenetic polymorphisms in UGT enzymes

Biological and Clinical Significance

Implications for Thyroid Disruption

The significant species differences in thyroxine metabolism have important implications for the assessment of thyroid-disrupting chemicals. Compounds that induce UGT enzymes may have more pronounced effects on thyroid function in rats, where glucuronidation is a major pathway, compared to humans, where deiodination predominates .

Turnover and Half-life Considerations

Analytical Considerations

The detection and quantification of thyroxine glucuronide present technical challenges due to the compound's structural complexity and relatively low concentrations in biological samples. Modern analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled more sensitive and specific detection of thyroid hormone metabolites, including thyroxine glucuronide .

Methodological advances have established specific and reliable techniques for measurement of endogenous and stable isotopically labeled thyroid hormones in serum with a high degree of precision and accuracy . These methods typically achieve lower limits of quantification (LLOQ) around 0.1 ng/ml for thyroid hormones and their metabolites, with intra-day precision values better than 5.9% and accuracy between 93.0% and 105.5% .

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